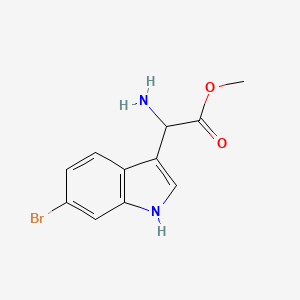

Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate

Description

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,10,14H,13H2,1H3 |

InChI Key |

VYURSKXCMHHPBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CNC2=C1C=CC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally begins with commercially available 6-bromoindole or its derivatives. The key steps involve:

- Functionalization at the 3-position of the indole ring to introduce the acetate moiety.

- Introduction of the amino group at the α-position of the acetate side chain.

- Protection/deprotection steps when necessary to control reactivity.

Detailed Stepwise Synthetic Route

A representative synthetic route is described in a Chinese patent (CN104292145A) for a closely related 6-bromoindole derivative, which can be adapted for this compound synthesis:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 6-Bromoindole, oxalyl chloride, AlCl3, anhydrous methylene chloride, reflux 2 h | Formation of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride |

| 2 | Amidation | Acyl chloride intermediate, aqueous ammonia, room temperature, 4 h | Conversion to 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide |

| 3 | Reduction | Reduction of amide to amine (specific reducing agent not detailed) | Formation of 2-(6-bromo-1H-indol-3-yl)ethylamine derivative |

| 4 | Protection (optional) | tert-Butyloxycarbonyl (Boc) protective group introduction | Boc-protected amine intermediate |

This sequence exemplifies the preparation of key intermediates leading to the amino-acetate structure. The methyl ester is typically introduced by esterification of the carboxylic acid intermediate with methanol under acidic or catalytic conditions.

One-Pot and Multicomponent Reaction Approaches

Recent literature reports (LWW journal, 2018) describe multicomponent reactions (MCRs) involving 1H-indole-3-carbaldehyde derivatives with active methylene compounds and amines to afford indole derivatives with amino and ester functionalities in fewer steps and higher efficiency. Such methods utilize triethylamine as catalyst and ethanol as solvent, often under reflux conditions for 3–4 hours, yielding the target compounds with good purity after filtration and crystallization.

Industrial Scale and Process Optimization

Industrial synthesis adapts these laboratory methods to larger scales by:

- Employing continuous flow reactors to improve reaction control and reproducibility.

- Optimizing stoichiometry, temperature (typically 50–80°C), and solvent choice (polar aprotic solvents like DMF or acetonitrile) to maximize yield and minimize side products.

- Utilizing chromatographic purification (silica gel columns with ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve high purity.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 6-Bromoindole | Commercially available |

| Acylation reagent | Oxalyl chloride, AlCl3 | Friedel-Crafts conditions |

| Amidation reagent | Aqueous ammonia | Room temperature, 4 h |

| Reduction agent | Not specified (e.g., LiAlH4, catalytic hydrogenation) | Converts amide to amine |

| Esterification | Methanol, acid catalyst | Forms methyl ester |

| Solvent | Methylene chloride, ethanol, DMF | Depending on step |

| Temperature | 25–80°C | Controlled for yield optimization |

| Purification | Silica gel chromatography, recrystallization | Essential for product purity |

Research Discoveries and Analytical Data Supporting Preparation

- The patent CN104292145A provides a detailed synthetic route with yields and purity, highlighting the importance of reaction control in Friedel-Crafts acylation and amidation steps for high overall yield and product quality.

- Multicomponent reactions reported in peer-reviewed journals demonstrate efficient synthesis of indole derivatives with amino and ester groups, providing alternatives to classical stepwise synthesis with reduced reaction times and simplified purification.

- Crystallographic studies (De Gruyter, 2021) confirm the structural integrity of 6-bromoindole derivatives, supporting the synthetic approaches and facilitating rational design of reaction conditions.

- Biological activity studies correlate the position of bromine substitution and the presence of amino-acetate groups with enhanced pharmacological profiles, underscoring the synthetic importance of precise functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate is an organic compound with a bromo-substituted indole ring, a methyl ester functional group, and a 2-amino-2-acetic acid moiety. It has a molecular weight of 283.12 g/mol. The presence of bromine at the 6th position of the indole ring enhances its binding affinity to receptors or enzymes, which can modulate their activity. Its unique properties make it valuable for research applications in medicinal chemistry and drug development.

Scientific Research Applications

- Medicinal Chemistry and Drug Development The compound's properties make it valuable for research in these areas. Interaction studies elucidate how the compound influences enzymatic activities or receptor interactions, providing insights into its potential therapeutic effects.

- Interaction Studies These studies focus on the compound's binding affinity and mechanism of action with specific biological targets. They help determine how the compound influences enzymatic activities or receptor interactions, providing insights into its potential therapeutic effects.

- Synthesis The synthesis of this compound typically involves multiple steps. In industrial settings, continuous flow reactors may be used to optimize reaction conditions, enhance yield and purity, and minimize by-products.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Key Differences |

|---|---|

| Methyl 2-amino-2-(1H-indol-3-yl)acetate | Lacks the bromine atom; different reactivity |

| Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate | Bromine at the 5th position; different properties |

| Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate | Chlorine instead of bromine; different electronic effects |

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The bromine atom at the 6th position of the indole ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Structural Variations and Functional Group Effects

The table below summarizes critical differences between the target compound and its analogs:

Biological Activity

Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a methyl ester functional group linked to a 2-amino-acetic acid moiety, with a bromine atom at the sixth position of the indole ring. This specific substitution is crucial as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties. The molecular formula is C₁₃H₁₃BrN₂O₂, and it has a molecular weight of 283.12 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The bromine atom significantly alters the electronic properties of the molecule, enhancing its interaction with specific receptors, particularly in the central nervous system and immune system .

- Enzymatic Modulation : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and bacterial infections .

Antimicrobial Activity

Research has shown that derivatives of indole compounds exhibit significant antimicrobial properties. This compound has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that this compound possesses potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Effective against MRSA |

| Gentamicin | 16 | Standard control |

| Fluconazole | 64 | Control for fungal strains |

Anticancer Properties

The indole derivatives have been extensively studied for their anticancer properties. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound was found to have an IC₅₀ value of approximately 14.8 µM against HepG2 cells, indicating significant antiproliferative activity .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HepG2 | 14.8 | Induces apoptosis |

| MCF-7 | 18.3 | Cell cycle arrest |

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate?

- Methodology : Synthesis typically involves bromination of indole precursors followed by functionalization. For example:

Bromination : Introduce the bromo group at the 6-position of indole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) .

Acetylation : React 6-bromoindole with methyl glyoxylate in the presence of a coupling agent (e.g., EDCI/HOBt) to form the acetamide ester. Pyridine or DMAP may serve as catalysts .

- Key Considerations : Protect reactive sites (e.g., NH of indole) during bromination to avoid side reactions.

Q. What spectroscopic and analytical methods confirm the structure of this compound?

- NMR : and NMR identify substituents (e.g., bromo at C6, methyl ester at C3) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak at 313.05 for CHBrNO) .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, as demonstrated for analogous bromo-indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the bromo group at the 6-position of the indole ring?

- Challenges : Regioselectivity (avoiding 5- or 7-bromo isomers) and minimizing over-bromination.

- Strategies :

- Use directing groups (e.g., acetyl or methoxy) to enhance regioselectivity, then remove them post-bromination .

- Optimize solvent polarity (e.g., DMF vs. THF) and temperature to control reaction kinetics .

Q. What strategies mitigate low yields in coupling the amino-acetate moiety to the indole core?

- Catalytic Systems : Employ peptide coupling agents (e.g., EDCI/HOBt) with DMAP to enhance nucleophilicity of the indole NH group .

- Protection-Deprotection : Temporarily protect the indole NH with Boc or Fmoc groups to prevent side reactions during acetylation .

- Solvent Effects : Use polar aprotic solvents (e.g., DCM or DMF) to improve reagent solubility and reaction homogeneity .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

- Data Reconciliation :

Purity Analysis : Ensure ≥95% purity via HPLC; impurities may skew bioactivity results .

Assay Conditions : Standardize cell lines (e.g., HeLa for anticancer) and microbial strains (e.g., E. coli for antimicrobial) across studies .

Dose-Response Curves : Compare IC values under consistent experimental protocols .

- Mechanistic Studies : Use fluorescence tagging or radiolabeling to track cellular uptake and target engagement .

Q. What in vitro models are suitable for studying its neuroprotective or anti-proliferative properties?

- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (HO) or amyloid-β toxicity, measuring viability via MTT assay .

- Anti-Proliferation : Cancer cell lines (e.g., MCF-7, A549) treated with the compound, with apoptosis markers (e.g., caspase-3) quantified via Western blot .

- Control Experiments : Include positive controls (e.g., cisplatin for anticancer assays) and solvent-only negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.